

Spectroscopic Characterization of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid

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Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine core is a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl (CF_3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, **5-(trifluoromethyl)pyridazine-3-carboxylic acid** stands as a compound of considerable interest for the synthesis of novel pharmaceutical agents and agrochemicals.^[1]

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research and development program. This technical guide provides an in-depth exploration of the essential spectroscopic techniques required to characterize **5-(trifluoromethyl)pyridazine-3-carboxylic acid**. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unequivocal identification and purity assessment of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-tested framework for spectroscopic analysis.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's structure. Below is a diagram of **5-(trifluoromethyl)pyridazine-3-carboxylic acid**, highlighting the key functional groups that will be interrogated by the spectroscopic methods discussed.

Caption: Molecular structure of **5-(trifluoromethyl)pyridazine-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-(trifluoromethyl)pyridazine-3-carboxylic acid**, both ^1H and ^{13}C NMR will provide definitive structural information.

Predicted Spectroscopic Data

Due to the specific nature of this compound, readily available experimental spectra may be limited. The data presented here are predicted based on the analysis of structurally similar pyridazine derivatives and the known effects of substituents on chemical shifts.[2][3]

Table 1: Predicted ^1H and ^{13}C NMR Data (in DMSO-d₆)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	9.5 - 9.7	Doublet	~2.5	H-6
^1H	8.2 - 8.4	Doublet	~2.5	H-4
^1H	> 13.0	Broad Singlet	-	COOH
^{13}C	~164	Singlet	-	C=O (Carboxyl)
^{13}C	~152	Singlet	-	C-3
^{13}C	~148	Quartet	~4-5 (^4JCF)	C-6
^{13}C	~135	Quartet	~35-40 (^2JCF)	C-5
^{13}C	~125	Singlet	-	C-4

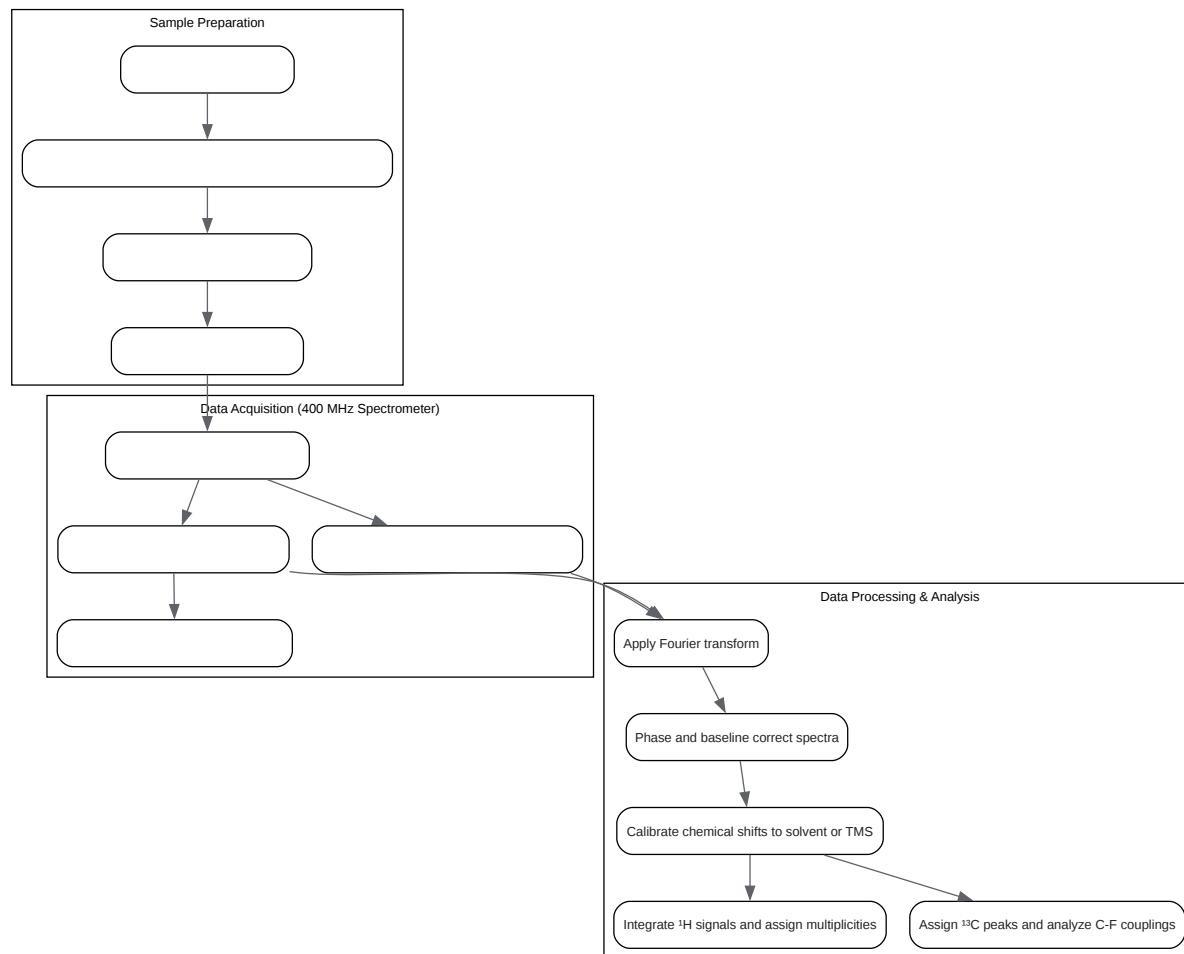
| ^{13}C | ~121 | Quartet | ~270-275 (^1JCF) | CF_3 |

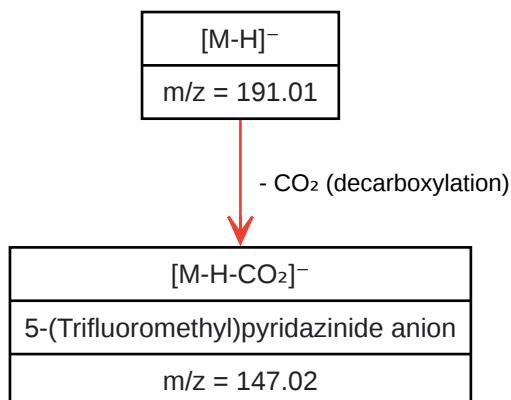
Rationale Behind Predictions:

- ^1H NMR: The two protons on the pyridazine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group will shift these protons significantly downfield. H-6 is anticipated to be further downfield than H-4 due to its position between two nitrogen atoms. The carboxylic acid proton will be a broad singlet at a very high chemical shift, and its presence can be confirmed by a D_2O exchange experiment.
- ^{13}C NMR: The carbon signals are assigned based on their chemical environment. The carboxyl carbon ($\text{C}=\text{O}$) will be the most downfield. The carbons attached to fluorine (C-5 and CF_3) will exhibit splitting (quartets) due to C-F coupling. The one-bond coupling (^1JCF) for the CF_3 carbon will be very large (~270 Hz), while the two-bond coupling to the ring carbon (^2JCF) will be smaller (~35-40 Hz).[\[2\]](#)

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.





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